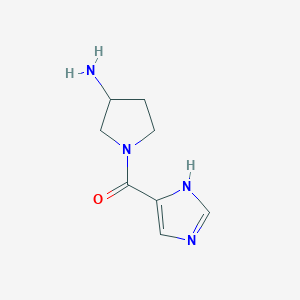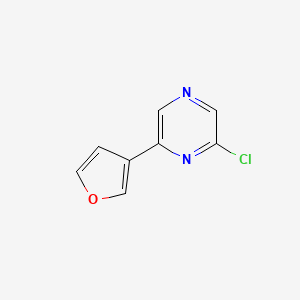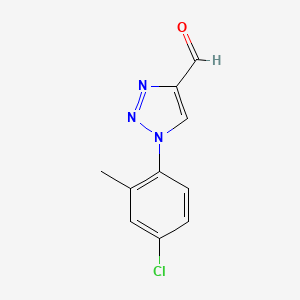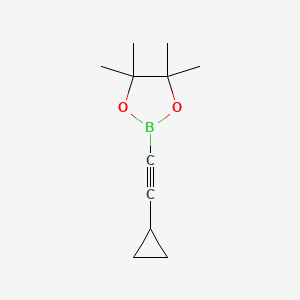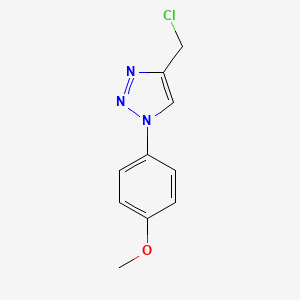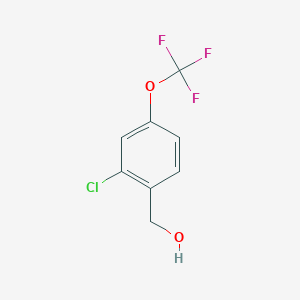
2-Chloro-4-trifluoromethoxybenzyl alcohol
Overview
Description
Scientific Research Applications
-
Microfluidic Synthesis
- Field : Organic Chemistry
- Application : Microfluidic systems provide considerably higher control over the growth, nucleation, and reaction conditions compared with traditional large-scale synthetic methods . They have become a crucial technique for the quick, affordable, and efficient manufacture of organic and organometallic compounds with complicated characteristics and functions .
- Method : By applying semiconductor integrated circuit microfabrication technology using microelectromechanical systems (MEMS), chemical and biochemical analysis tools have become more compact with high performance .
- Results : Microfluidic devices that integrate the functions of chemical synthesis, analysis equipment, and chemical plants in a compact form are being investigated .
-
Development of Trifluoromethoxylation Reagents
- Field : Pharmaceutical and Agrochemical Industries
- Application : The development of original synthetic methodology, allowing access to new fluorinated compounds with unique physicochemical and biological properties, is in very high demand in nearly every area of chemical industry .
- Method : The application of a photoredox catalyst Ru(bpy) 3 2 and visible light irradiation gave azidotrifluoromethoxylated products .
- Results : Pharmaceutical drugs and agrochemicals featuring trifluoromethoxy substituent, constitute less than 1.5% and 2.5% of the respective fluorine-containing marketed compounds .
-
Advances in the Development of Trifluoromethoxylation Reagents
- Field : Organic Chemistry
- Application : This review provides a short summary of the traditional methods for synthesis of CF3-O-containing compounds, followed by a critical overview of known trifluoromethoxylating reagents, focusing on their preparation, synthetic generality and limitations .
- Method : The application of a photoredox catalyst Ru(bpy) 3 2 and visible light irradiation gave azidotrifluoromethoxylated products .
- Results : Pharmaceutical drugs and agrochemicals featuring trifluoromethoxy substituent, constitute less than 1.5% and 2.5% of the respective fluorine-containing marketed compounds .
-
Control of Nucleophilic Peptide Arylation
- Field : Organic & Biomolecular Chemistry
- Application : The SNAr arylation of peptides with perfluoroaromatics provides a route by which to install a useful chemical handle that enables both 19 F-NMR analysis and further chemical modification .
- Method : Employing 2,2,2-trifluoroethanol (TFE) as a solvent in peptide SNAr reactions significantly improves nucleophile-selectivity when compared to N, N ′-dimethylformamide (DMF) .
- Results : The perfluoroaromatic reagent (ArF) pentafluoropyridine (1) is a highly useful synthetic building block that can undergo multiple substitution reactions with a broad range of nucleophiles .
properties
IUPAC Name |
[2-chloro-4-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLMKHWUAXCYKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-trifluoromethoxybenzyl alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1487956.png)
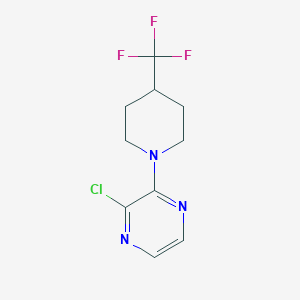
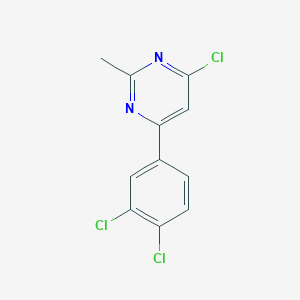
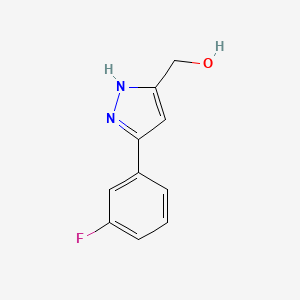
![6-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1487962.png)
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B1487963.png)
